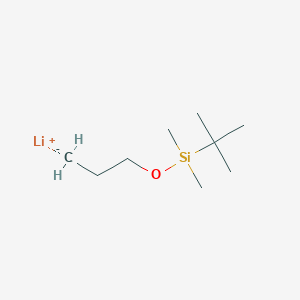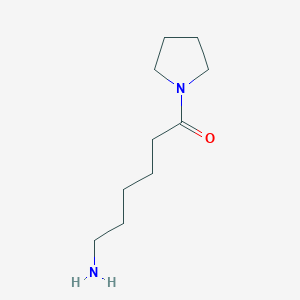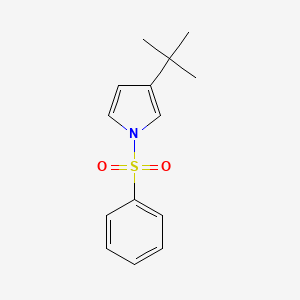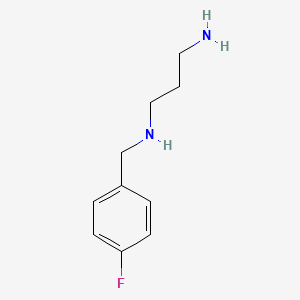
N-(4-fluorobenzyl)propane-1,3-diamine
説明
“N-(4-fluorobenzyl)propane-1,3-diamine” is a chemical compound with the CAS No. 97146-01-5. It is offered by various suppliers for research purposes .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H15N2F . The molecular weight is 210.3 .Chemical Reactions Analysis
The chemical reactions involving 1,3-diamines are diverse and complex. They are significant motifs in natural products and serve as building blocks in synthetic organic chemistry . A study on the synthesis of bis (2,2,3,3-tetrafluoro-1,4-butanedialkoxy)-2-trans-6-bis (4-fluorobenzyl)spirocyclotetraphosphazene provides insights into the potential chemical reactions involving similar compounds .科学的研究の応用
Fluorogenic DNA Binding
N-(4-fluorobenzyl)propane-1,3-diamine and its derivatives are found to be effective in binding to the minor groove of specific A/T DNA sites. This binding is accompanied by a significant increase in emission fluorescence, indicating potential use in DNA study and manipulation. A study by Vázquez et al. (2010) highlighted the fluorogenic properties of a derivative, BAPPA, showing its strong affinity for specific DNA sites (Vázquez et al., 2010).
Antimicrobial and DNA-Cleavage Activities
Okumuş et al. (2022) investigated compounds derived from this compound, revealing their significant antimicrobial properties and DNA-cleavage activities. Particularly, some derivatives were found highly active against DNA, and even more effective against yeasts than standard antibiotics at certain concentrations (Okumuş et al., 2022).
Molecular Structure and Hydrogen Bonding
The molecule and its analogs have been extensively studied for their structural characteristics. For instance, Bomfim et al. (2005) explored the pi-stacked hydrogen-bonded sheets and chains in N,N'-bis(4-nitrobenzylidene)propane-1,3-diamine, providing insight into its molecular assembly and potential applications in material science (Bomfim et al., 2005).
Synthesis and Characterization of Complexes
Research also delves into synthesizing and characterizing metal ion complexes with this compound derivatives. Montazerozohori et al. (2011) synthesized complexes of Zn(II) and Hg(II) with Schiff bases derived from the compound, demonstrating its utility in developing new materials with potential industrial applications (Montazerozohori et al., 2011).
Safety and Hazards
The safety data sheet for 1,3-Diaminopropane, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is flammable, harmful if swallowed, fatal in contact with skin, causes severe skin burns and eye damage, may cause respiratory irritation, may cause an allergic skin reaction, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .
特性
IUPAC Name |
N'-[(4-fluorophenyl)methyl]propane-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN2/c11-10-4-2-9(3-5-10)8-13-7-1-6-12/h2-5,13H,1,6-8,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDENKGKOZFIGOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCCCN)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


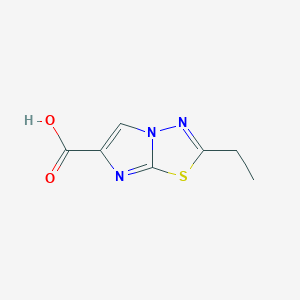
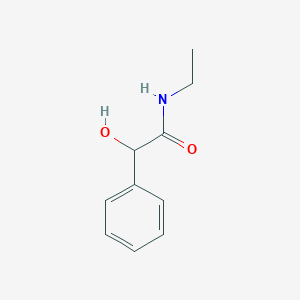
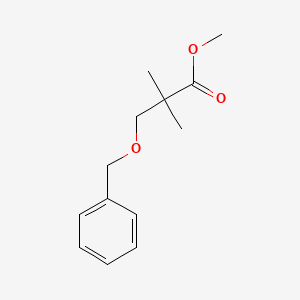

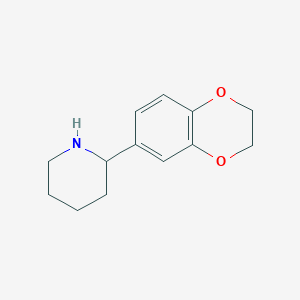
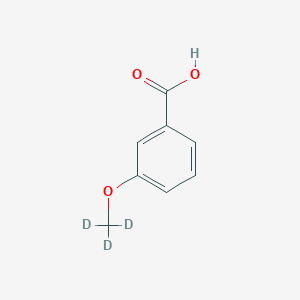
![2,4-Dihydro-1-oxo-1,2,4-triazolo[3,4-C][1,4]benzoxazine](/img/structure/B3176035.png)

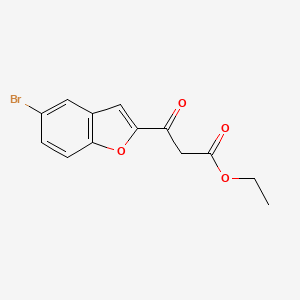

![4-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B3176054.png)
